molecular formula C10H7N3O4 B6385494 (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% CAS No. 1261952-87-7

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95%

Cat. No. B6385494
CAS RN: 1261952-87-7
M. Wt: 233.18 g/mol
InChI Key: UWJJJSJOGIOIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% (2,4-DHNPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocyclic compound, which has been used in various scientific research studies due to its unique properties.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% has been used in a variety of scientific research studies. It has been used as a reagent in the synthesis of other compounds, as a biological marker to study the metabolism of drugs and other compounds, and as a tool to study the structure and function of proteins. In addition, it has been used as a tool to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body.

Mechanism of Action

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other compounds. By inhibiting this enzyme, (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% can prevent the metabolism of certain compounds, which can lead to a variety of effects in the body.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% has been studied for its biochemical and physiological effects in the body. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450, and can also affect the absorption and metabolism of certain drugs. In addition, it can affect the activity of certain hormones, such as estrogen and testosterone.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, which makes it easier to use in experiments. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it can be toxic in high concentrations and can be difficult to purify.

Future Directions

There are several potential future directions for the use of (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% in scientific research. One potential direction is to study its effects on the metabolism of other compounds, such as hormones, vitamins, and drugs. In addition, it could be used to study the effects of environmental factors, such as pollution, on the body. Finally, it could be used to study the structure and function of proteins, to develop new drugs, and to study the effects of drugs on the body.

Synthesis Methods

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95% is synthesized through a chemical process called nitration. This process involves the reaction of a nitrating agent, such as nitric acid, with a phenol, such as 3-nitrophenol, to form a nitro compound. The nitro compound is then reacted with a base, such as sodium hydroxide, to form the desired product, (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine, 95%.

properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9-8(5-11-10(15)12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJJJSJOGIOIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine

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